molecular formula C4H10N2OS B1532806 1-Iminothiomorpholine 1-oxide CAS No. 1621962-33-1

1-Iminothiomorpholine 1-oxide

Cat. No.: B1532806
CAS No.: 1621962-33-1
M. Wt: 134.2 g/mol
InChI Key: LVKJUNIPYABARM-UHFFFAOYSA-N
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Description

1-Iminothiomorpholine 1-oxide is a chemical compound with the molecular formula C4H10N2OS and a molecular weight of 134.2 g/mol It is known for its unique structure, which includes a thiomorpholine ring with an imino group and an oxide group

Preparation Methods

The synthesis of 1-Iminothiomorpholine 1-oxide typically involves the reaction of thiomorpholine with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracids under controlled conditions to introduce the oxide group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Iminothiomorpholine 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iminothiomorpholine 1-oxide has diverse applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iminothiomorpholine 1-oxide involves its interaction with specific molecular targets. The imino group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The oxide group can participate in redox reactions, influencing cellular oxidative stress pathways . These interactions can lead to various biological effects, depending on the specific context and target.

Comparison with Similar Compounds

1-Iminothiomorpholine 1-oxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-imino-1,4-thiazinane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c5-8(7)3-1-6-2-4-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKJUNIPYABARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621962-33-1
Record name 1-imino-1lambda6-thiomorpholin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Iminothiomorpholine 1-oxide
Reactant of Route 5
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Reactant of Route 6
1-Iminothiomorpholine 1-oxide

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